molecular formula C14H14ClN3O3 B3004772 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1448067-42-2

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B3004772
CAS RN: 1448067-42-2
M. Wt: 307.73
InChI Key: QBKVQZXVSXGJFP-UHFFFAOYSA-N
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Description

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a complex molecule that has shown promising results in various studies, and its synthesis method has been optimized to increase its yield and purity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antiproliferative Activity : A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using various spectroscopic techniques (Prasad et al., 2018).
  • Antimicrobial Activity : 2,4-Difluorophenyl (piperidin-4-yl)methanone oxime derivatives were synthesized and showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Molecular Structure and Interaction Studies

  • Crystal Structure Analysis : The crystal structure of a similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was analyzed to understand its molecular interactions and stability (Karthik et al., 2021).

Biological and Medicinal Applications

  • Anticonvulsant Agents : Novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for anticonvulsant activities, showing significant potency (Malik & Khan, 2014).

Chemical Synthesis and Characterization

  • Synthesis Process : Research on the synthesis of (2,4-Difluorophenyl) (piperidin-4-yl)methanone Hydrochloride demonstrates the process of preparation, starting from piperidine-4-carboxylic acid and ethyl carbonochloridate, showing the feasibility of synthesizing such compounds (Rui, 2010).

Miscellaneous Applications

  • Ligand Affinity and Selectivity : A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, exploring various molecular modifications to enhance affinity and selectivity (Rowley et al., 1997).
  • GPR7 Receptor Antagonists : The synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), where compounds similar to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone were found to exhibit subnanomolar potencies (Romero et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to targetG-protein-coupled receptor 119 (GPR119) , which is expressed primarily in pancreatic β-cells and the K- and L-cells of the gastrointestinal tract .

Mode of Action

It’s known that gpr119 agonists cause the release of insulin from pancreatic islets and increase insulin levels in vivo in a glucose-dependent manner . They also elevate plasma levels of GLP-1 and GIP upon oral treatment with glucose .

Biochemical Pathways

The compound likely affects the insulin signaling pathway and incretin hormone release, given its potential interaction with GPR119 . The downstream effects of these pathways include the regulation of glucose metabolism and energy homeostasis.

Pharmacokinetics

They are converted by liver carboxyesterase (CES1) to their active forms . The solubility of the compound in DMSO suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is likely a decrease in plasma glucose levels, achieved through increased insulin release and elevated levels of incretin hormones . This could potentially make it useful in the treatment of conditions like diabetes.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its target. The compound’s oral bioavailability suggests it is stable in the acidic environment of the stomach . .

properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-10-1-2-13(16-9-10)20-11-4-7-18(8-5-11)14(19)12-3-6-17-21-12/h1-3,6,9,11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKVQZXVSXGJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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